(1R,2S)-2-Aminocyclopentanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

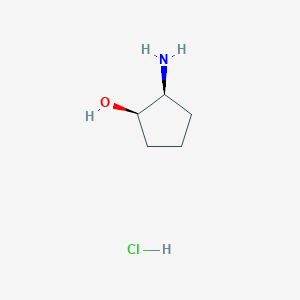

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929759 | |

| Record name | 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137254-03-6, 31889-37-9 | |

| Record name | Cyclopentanol, 2-amino-, hydrochloride (1:1), (1R,2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137254-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (1R,2S)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (1R,2S)-2-Aminocyclopentanol hydrochloride (CAS No. 137254-03-6). The information is intended for use in research, chemical synthesis, and pharmaceutical development.

Core Physical and Chemical Properties

This compound, also known as cis-(1R,2S)-2-Amino-Cyclopentanol Hydrochloride, is a chiral amine salt. Its stereochemistry makes it a valuable building block in asymmetric synthesis.[1][2] The following table summarizes its key physical properties based on available data.

| Property | Value | Source(s) |

| CAS Number | 137254-03-6 | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNO | [1][2][3] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | White to light brown solid powder | |

| Melting Point | Data not available for this specific isomer. For comparison, the trans-isomer (1R,2R) melts at 191-196 °C.[1][4] | |

| Boiling Point | 220.9°C at 760 mmHg (for the (1S,2R) enantiomer) | [5][6] |

| Solubility | Soluble in water and other polar solvents (qualitative data for the (1S,2R) enantiomer).[5] | |

| Optical Rotation | -22.0371° (c=0.9948 g/100mL in Ethanol) | |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, the following sections describe the standard methodologies that are generally employed for determining these key characteristics.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of approximately 3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which typically consists of a heated metal block and a magnifying lens for observation.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules, confirming their stereochemical identity.

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) to a known concentration (c).

-

Polarimeter Setup: A polarimeter is used for the measurement. The instrument is first calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).

-

Measurement: The prepared solution is placed in a sample tube of a known path length (l). The observed angle of rotation (α) is then measured by the instrument.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where the path length is in decimeters (dm) and the concentration is in g/mL.

Visualizations

The following diagrams illustrate logical workflows relevant to the physical characterization of a chemical compound like this compound.

Caption: General workflow for the physical characterization of a chemical sample.

Caption: Experimental workflow for determining specific optical rotation.

References

An In-depth Technical Guide to (1R,2S)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (1R,2S)-2-Aminocyclopentanol hydrochloride (CAS No. 137254-03-6). This chiral amino alcohol is a valuable building block in asymmetric synthesis, particularly for the development of novel therapeutics.

Chemical Structure and Properties

This compound is the hydrochloride salt of a specific stereoisomer of 2-aminocyclopentanol. The "1R,2S" designation specifies the absolute configuration at the two chiral centers, and the molecule possesses a cis relative stereochemistry, with the amino and hydroxyl groups on the same side of the cyclopentane ring.

Chemical Structure:

-

IUPAC Name: (1R,2S)-2-aminocyclopentan-1-ol hydrochloride

-

Synonyms: Cis-(1R,2S)-2-Amino-Cyclopentanol Hydrochloride[1]

-

Molecular Formula: C₅H₁₂ClNO[1]

-

Molecular Weight: 137.61 g/mol [1]

-

SMILES: N--INVALID-LINK--[C@@H]1O.Cl[1]

The structural arrangement of the functional groups in this molecule is crucial for its application in stereoselective synthesis, where it can be used to introduce chirality into larger molecules.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that while data for related isomers is available, specific experimental values for the melting point and solubility of the (1R,2S) isomer are not widely reported in publicly available literature.

| Property | Value | Reference |

| Purity | ≥97% | [1] |

| Appearance | White to light brown solid | Inferred from supplier data |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Storage | Store at room temperature | [1] |

Computational Data

Computational chemistry provides theoretical values for various molecular properties, which can be useful in predicting the behavior of the compound.

| Property | Value |

| Topological Polar Surface Area (TPSA) | 46.25 Ų |

| logP | 0.2803 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 0 |

Synthesis and Experimental Protocols

While this compound is commercially available from various suppliers, detailed experimental protocols for its specific synthesis are not readily found in the scientific literature. The synthesis of chiral 1,2-amino alcohols often involves stereoselective methods such as asymmetric epoxidation followed by nucleophilic ring-opening, or the resolution of a racemic mixture.

Below is a representative, generalized experimental protocol for the synthesis of a cis-2-aminocyclopentanol derivative, which could be adapted for the synthesis of the (1R,2S)-enantiomer through the use of appropriate chiral reagents or catalysts.

Disclaimer: The following protocol is a general representation and has not been experimentally validated for the specific synthesis of this compound.

Representative Synthesis of a Racemic cis-2-Aminocyclopentanol Precursor:

-

Epoxidation of Cyclopentene: Cyclopentene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to form cyclopentene oxide.

-

Nucleophilic Ring-Opening: The resulting epoxide is then subjected to a nucleophilic attack by an amine source, such as ammonia or a protected amine, which leads to the formation of the corresponding trans-2-aminocyclopentanol. To obtain the cis-isomer, a different synthetic strategy would be required, potentially involving a stereoselective reduction of a protected 2-aminocyclopentanone.

-

Chiral Resolution: The racemic mixture of the cis-aminocyclopentanol can then be resolved into its constituent enantiomers using a chiral resolving agent, such as tartaric acid or by enzymatic resolution.

-

Hydrochloride Salt Formation: The isolated (1R,2S)-2-aminocyclopentanol free base is then dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried under vacuum.

Caption: A generalized workflow for obtaining this compound.

Applications in Drug Development

Chiral amino alcohols are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as chiral synthons. This compound is a valuable building block for the synthesis of enantiomerically pure pharmaceuticals. Its rigid cyclopentane backbone and defined stereochemistry allow for precise control over the three-dimensional structure of the final drug molecule, which is often critical for its biological activity and selectivity.

While specific examples of marketed drugs containing the this compound moiety are not readily identifiable from the search results, its structural motif is common in a variety of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs.

Visualization of Stereochemical Relationships

The stereochemical relationship between the different isomers of 2-aminocyclopentanol is crucial for understanding their distinct properties and applications.

Caption: Stereochemical relationships between the isomers of 2-aminocyclopentanol.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible databases, its structural features and the general importance of chiral amino alcohols underscore its utility in modern drug discovery and development. Further research into the synthesis and characterization of this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis of (1R,2S)-2-Aminocyclopentanol Hydrochloride

Abstract

(1R,2S)-2-Aminocyclopentanol is a crucial chiral building block and ligand in asymmetric synthesis and is a key intermediate in the development of various pharmaceutical agents. Its rigid cyclopentane backbone and defined stereochemistry make it highly valuable for inducing chirality. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining enantiomerically pure (1R,2S)-2-aminocyclopentanol hydrochloride. The document details two major strategies: the classical resolution of racemic mixtures via diastereomeric salt formation and asymmetric synthesis employing chiral auxiliaries. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are presented to assist researchers in the practical application of these methodologies.

Introduction

Chiral 1,2-amino alcohols are privileged structures in organic chemistry, serving as precursors to catalysts, chiral ligands, and biologically active molecules.[] The specific stereoisomer, (1R,2S)-2-aminocyclopentanol, possesses a cis relationship between the amino and hydroxyl groups, which is essential for its application in forming bidentate ligands for metal-catalyzed reactions. The hydrochloride salt form enhances the compound's stability and solubility, simplifying handling and formulation.[2]

The synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches: the chiral pool method, asymmetric synthesis, and the resolution of racemic mixtures.[3] This guide will focus on the latter two, as they represent the most common and versatile strategies for accessing the target molecule. The primary challenge lies in controlling the relative (cis vs. trans) and absolute (1R,2S) stereochemistry of the two adjacent chiral centers on the cyclopentane ring.

Synthetic Pathways

Pathway I: Resolution of Racemic cis-2-Aminocyclopentanol

This is a robust and frequently employed method, particularly for larger-scale synthesis. The strategy involves the non-stereoselective synthesis of a racemic intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent.[4][5] The general workflow involves the synthesis of a racemic, N-protected aminocyclopentanol, formation of diastereomeric salts, physical separation by crystallization, and subsequent liberation of the desired enantiomer.

Logical Workflow: Resolution via Diastereomeric Salt Formation

Caption: Workflow for the synthesis of (1R,2S)-2-aminocyclopentanol HCl via resolution.

This method leverages the different physical properties, such as solubility, of diastereomers to enable their separation.[4] Chiral carboxylic acids like tartaric acid or mandelic acid derivatives are common resolving agents for racemic amines.[6][7][8]

Pathway II: Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis provides a more elegant route by controlling the stereochemical outcome of a reaction from the outset. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a stereoselective transformation.[9] After the desired chiral center is created, the auxiliary is removed and can often be recovered. Oxazolidinones are a well-known class of chiral auxiliaries effective in various asymmetric reactions, including alkylations and aldol additions.[9][10]

The synthesis could start from an achiral β-ketoester, which is reduced to a β-hydroxy acid. A Curtius rearrangement can then form a cyclic oxazolidinone, which serves as the chiral auxiliary attached to the cyclopentane ring.[10] This auxiliary then directs subsequent chemical modifications before being cleaved to yield the final product.

Logical Workflow: Chiral Auxiliary-Mediated Synthesis

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the resolution pathway. Data for chiral auxiliary methods are highly substrate-dependent and are presented conceptually.

Table 1: Synthesis of Racemic N-Benzyl-2-aminocyclopentanol

| Starting Materials | Reagent Ratio (mol/mol) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

|---|

| Cyclopentene Oxide | 1.0 - 1.05 (Benzylamine) | None | 95 - 110 | 10 - 15 | (±)-trans-2-(N-benzylamino)-1-cyclopentanol | ~85-90 |[8] |

Note: The reaction of cyclopentene oxide with amines can produce a mixture of cis and trans isomers. The trans isomer is often the major product in the absence of a catalyst, but reaction conditions can be tuned. Subsequent steps often focus on resolving the desired stereoisomer.

Table 2: Resolution of (±)-trans-2-(N-benzylamino)-1-cyclopentanol

| Racemic Amine | Resolving Agent | Solvent | Crystallization Temp. | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| (±)-trans-N-Benzylaminocyclopentanol | D-Dibenzoyltartaric acid | Ethanol | Room Temp -> 0°C | (1R,2R)-Amine Salt | >99% after recrystallization | [7] |

| (±)-trans-N-Benzylaminocyclopentanol | R-(-)-Mandelic acid | 2-Propanol | 76-80°C then cool | (1R,2R)-Amine Salt | >99% after recrystallization |[8] |

Note: The specific enantiomer that crystallizes preferentially depends on the chiral resolving agent used. For the target (1R,2S) cis-isomer, a similar resolution would be performed on a racemic cis-precursor.

Detailed Experimental Protocols

The following protocols are representative examples based on established literature procedures.

Protocol 1: Synthesis of Racemic trans-2-(N-benzylamino)-1-cyclopentanol[8]

-

Reaction Setup: A reaction vessel is charged with cyclopentene oxide and benzylamine (1.0 to 1.05 molar equivalents).

-

Reaction Conditions: The mixture is heated to between 95°C and 110°C. The reaction is monitored for completion (typically 10-15 hours).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product, primarily racemic trans-2-(N-benzylamino)-1-cyclopentanol, is obtained and can be purified by distillation or used directly in the next step.

Protocol 2: Chemical Resolution and Liberation of the Free Amine[6][8]

-

Salt Formation: The racemic aminocyclopentanol derivative (1 equivalent) is dissolved in a suitable alcohol solvent (e.g., 2-propanol, ethanol). In a separate flask, the chiral resolving agent (e.g., R-(-)-mandelic acid, 0.5 to 1.0 equivalent) is dissolved in the same solvent, with gentle heating if necessary.

-

Crystallization: The resolving agent solution is slowly added to the amine solution with stirring. The mixture is heated until a clear solution is obtained (e.g., 76-80°C) and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

-

Isolation: The precipitated crystals (first crop) are collected by filtration and washed with a small amount of cold solvent. The enantiomeric purity can be enhanced by recrystallizing the diastereomeric salt from the same solvent.

-

Liberation of Free Amine: The isolated, enantiomerically enriched diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 10-20% NaOH solution). The mixture is stirred until the salt fully dissolves.

-

Extraction: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the enantiomerically enriched free amine.

Protocol 3: Debenzylation and Hydrochloride Salt Formation

-

Debenzylation: The enantiopure N-benzyl-2-aminocyclopentanol is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (monitored by TLC).

-

Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the free (1R,2S)-2-aminocyclopentanol.

-

Salt Formation: The purified amino alcohol is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether). A solution of hydrogen chloride (e.g., HCl in isopropanol, or gaseous HCl) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Disclaimer: The provided protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and safety assessments. All chemical manipulations should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

References

- 2. chemimpex.com [chemimpex.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2S)-2-Aminocyclopentanol Hydrochloride: A Chiral Synthon for Antiviral Therapeutics

An In-depth Technical Guide on its Role and the Mechanism of Action of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significance of (1R,2S)-2-aminocyclopentanol hydrochloride, not as a direct therapeutic agent, but as a pivotal chiral building block in the synthesis of potent antiviral drugs. While the compound itself does not exhibit a significant mechanism of action, its stereochemically defined structure is crucial for the efficacy of the active pharmaceutical ingredients (APIs) derived from it. This paper will focus on the synthesis of the prominent antiretroviral drug, Abacavir, from a derivative of (1R,2S)-2-aminocyclopentanol, and will provide a detailed exploration of Abacavir's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

The Role of this compound as a Chiral Intermediate

This compound is primarily utilized in the pharmaceutical industry as a chiral starting material. Its rigid cyclopentane core and the specific stereochemical arrangement of its amino and hydroxyl groups make it an invaluable synthon for the enantioselective synthesis of complex molecules, particularly carbocyclic nucleoside analogues. These analogues are designed to mimic natural nucleosides but are metabolically more stable due to the replacement of the ribose sugar's oxygen atom with a methylene group.

One of the most significant applications of this chiral intermediate is in the synthesis of Abacavir, a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The synthesis of Abacavir from a derivative of (1R,2S)-2-aminocyclopentanol, specifically (1S,4R)-4-amino-2-cyclopentene-1-methanol, underscores the importance of this chiral scaffold in creating stereochemically pure and biologically active drugs.

Synthesis of Abacavir from a (1R,2S)-2-Aminocyclopentanol Derivative

The synthesis of Abacavir is a multi-step process that relies on the precise stereochemistry of the aminocyclopentanol ring. A key intermediate in this synthesis is (1S,4R)-4-amino-2-cyclopentene-1-methanol, which can be derived from (1R,2S)-2-aminocyclopentanol. The general synthetic strategy involves the condensation of this chiral amine with a purine base derivative, followed by further chemical modifications.

Mechanism of Action of Abacavir

Abacavir is a prodrug that, once inside a host cell, is converted by cellular enzymes into its active triphosphate form, carbovir triphosphate (CBV-TP).[1] CBV-TP is a potent inhibitor of HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus.

The mechanism of action of CBV-TP is twofold:

-

Competitive Inhibition: CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of HIV-1 RT.[1]

-

Chain Termination: Once incorporated into the growing viral DNA chain, CBV-TP acts as a chain terminator because it lacks a 3'-hydroxyl group. This absence prevents the formation of the next 5'-3' phosphodiester bond, thereby halting DNA synthesis.[1]

This dual action effectively prevents the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV replication cycle.

Signaling Pathway of Abacavir Action

The intracellular activation and mechanism of action of Abacavir can be visualized as a signaling pathway.

Quantitative Data on Abacavir's Pharmacological Effects

The following table summarizes key quantitative data related to the inhibitory activity and cytotoxicity of Abacavir and its active metabolite.

| Parameter | Value | Cell Line/Conditions | Reference |

| Ki (CBV-TP) | 0.021 µM | Calf thymus DNA template primer | [1] |

| IC50 (Abacavir) | 4.0 µM | Wild-type HIV-1 in MT-4 cells | [1] |

| IC50 (Abacavir) | 0.26 µM | Clinical isolates of HIV-1 | [1] |

| CC50 (Abacavir) | 160 µM | CEM cells | [1] |

| CC50 (Abacavir) | 140 µM | CD4+ CEM cells | [1] |

| CC50 (Abacavir) | 110 µM | Normal bone progenitor cells (BFU-E) | [1] |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; Ki: Inhibition constant.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive, Colorimetric)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against HIV-1 reverse transcriptase.

Principle: This assay measures the incorporation of digoxigenin (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP). The HRP activity is then quantified colorimetrically.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Streptavidin-coated 96-well plates

-

Poly(A) template

-

Oligo(dT) primer

-

dATP, dCTP, dGTP, dTTP

-

Biotin-dUTP

-

Digoxigenin-dUTP (DIG-dUTP)

-

Anti-DIG-HRP antibody conjugate

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay buffer

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1M H₂SO₄)

-

Test compound (e.g., Abacavir) and positive control (e.g., Nevirapine)

-

Microplate reader

Procedure:

-

Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated poly(A) x oligo(dT) template/primer. Wash the wells with wash buffer.

-

Compound Dilution: Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing dNTPs, biotin-dUTP, and DIG-dUTP in the assay buffer.

-

Assay Reaction:

-

Add the diluted test compound or control to the appropriate wells.

-

Add the reaction mixture to all wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the negative control (no enzyme) wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection:

-

Wash the wells thoroughly with wash buffer to remove unincorporated nucleotides.

-

Add the anti-DIG-HRP conjugate to each well and incubate at 37°C for 1 hour.

-

Wash the wells again to remove unbound antibody.

-

Add the HRP substrate and incubate at room temperature in the dark until color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control and determine the IC50 value.

Conclusion

This compound is a critical chiral synthon whose primary significance in drug action is realized through its incorporation into more complex and potent therapeutic agents. The synthesis of the anti-HIV drug Abacavir serves as a prime example of its utility. The well-defined stereochemistry of the aminocyclopentanol core is essential for the biological activity of Abacavir, which acts as a nucleoside reverse transcriptase inhibitor, ultimately leading to the termination of viral DNA synthesis. Understanding the role of such chiral building blocks is fundamental for the design and development of new and effective antiviral therapies.

References

A Technical Guide to the Spectroscopic Analysis of (1R,2S)-2-Aminocyclopentanol Hydrochloride

This document provides a detailed overview of the expected spectroscopic data for (1R,2S)-2-aminocyclopentanol hydrochloride (C₅H₁₂ClNO, Molecular Weight: 137.61 g/mol ).[1][2] It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this chiral amino alcohol. The guide outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and logical workflows for spectral interpretation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the known spectroscopic behavior of analogous amino alcohols and general principles of spectroscopic interpretation.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the compound's structure and stereochemistry. In a deuterated solvent such as D₂O or DMSO-d₆, the protons of the cyclopentyl ring are expected to exhibit complex splitting patterns due to their diastereotopic nature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| H1 (CH-OH) | 3.8 - 4.2 | Multiplet | The chemical shift is influenced by the hydroxyl and adjacent amino group. |

| H2 (CH-NH₃⁺) | 3.2 - 3.6 | Multiplet | The chemical shift is influenced by the protonated amino and adjacent hydroxyl group. |

| H3, H4, H5 (CH₂) | 1.5 - 2.2 | Multiplets | These methylene protons are diastereotopic and will show complex splitting patterns. |

| OH | Solvent dependent | Broad singlet | May exchange with D₂O and not be observed. |

| NH₃⁺ | Solvent dependent | Broad singlet | May exchange with D₂O and not be observed. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | 70 - 80 |

| C2 (CH-NH₃⁺) | 55 - 65 |

| C3, C4, C5 (CH₂) | 20 - 40 |

The IR spectrum of this compound, a solid, is best obtained using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. The spectrum will be characterized by absorptions corresponding to the hydroxyl, protonated amine, and alkyl C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity and Description |

| O-H stretch | 3200 - 3600 | Strong, broad (due to hydrogen bonding) |

| N-H stretch (NH₃⁺) | 2800 - 3200 | Broad, multiple bands |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium to strong |

| N-H bend (NH₃⁺) | 1500 - 1650 | Medium |

| C-O stretch | 1050 - 1150 | Medium to strong |

| C-N stretch | 1000 - 1250 | Medium |

Electrospray Ionization (ESI) is a suitable soft ionization technique for analyzing this compound. The mass spectrum is expected to show the protonated molecular ion of the free base, [M+H]⁺, where M is the free base (C₅H₁₁NO, molecular weight 101.15 g/mol ).[3] Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).

Table 4: Predicted Mass Spectrometry Data for (1R,2S)-2-Aminocyclopentanol

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 102.0919 | Protonated molecular ion of the free base. |

| [M+H - H₂O]⁺ | 84.0813 | Loss of a water molecule from the protonated molecular ion. |

| [M+H - NH₃]⁺ | 85.0653 | Loss of ammonia from the protonated molecular ion. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

-

Record a background spectrum of the clean, empty ATR crystal.[4]

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.[5]

-

Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the ATR crystal thoroughly after the measurement.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid to promote protonation.

MS Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Scan Range: m/z 50-500.

-

MS/MS Analysis: For fragmentation studies, select the precursor ion (e.g., m/z 102.1) and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate a product ion spectrum.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for structural elucidation from spectroscopic data.

References

- 1. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. jascoinc.com [jascoinc.com]

An In-depth Technical Guide to the Solubility Profile of (1R,2S)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (1R,2S)-2-Aminocyclopentanol hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining the solubility of this compound through established experimental protocols.

Introduction to this compound

This compound is a chiral amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt form is intended to enhance its aqueous solubility and stability, making it easier to handle and formulate. Understanding the solubility of this intermediate is crucial for its effective use in synthetic chemistry and process development.

Given the absence of specific data, this guide provides detailed experimental protocols that can be employed to determine the precise solubility of this compound in various solvents of interest.

Experimental Protocols for Solubility Determination

The following section outlines detailed methodologies for key experiments to determine the solubility of a solid compound like this compound. The most common and reliable methods are the Shake-Flask Method and the Gravimetric Method.

2.1. Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a widely used technique to determine the thermodynamic equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a minimum of 2 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) into a clean vial. The filtration step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

2.2. Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a solid in a volatile solvent.[5][6][7][8]

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent at a specific temperature.

Materials:

-

This compound

-

Selected volatile solvent (e.g., water, ethanol)

-

Conical flask or beaker

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus

-

Pre-weighed evaporating dish

-

Oven or desiccator

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask. Stir the mixture at a constant temperature until the solution is saturated, which is indicated by the presence of undissolved solid.

-

Filtration: Filter the saturated solution to remove the excess undissolved solid.

-

Weighing the Solution: Accurately pipette a specific volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish and weigh the dish with the solution.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent completely, leaving behind the dissolved solid. An oven set at a temperature below the compound's decomposition point can be used for this purpose.

-

Drying and Weighing the Solute: Dry the residue in the evaporating dish to a constant weight, cool it in a desiccator, and then weigh it.

-

Calculation:

-

Mass of the dissolved solute = (Mass of the dish + solute) - (Mass of the empty dish).

-

Mass of the solvent = (Mass of the dish + solution) - (Mass of the dish + solute).

-

Solubility can then be expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Data Presentation

While specific quantitative data for this compound is unavailable, the results from the experimental protocols described above should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

| Phosphate-Buffered Saline (pH 7.4) | Data to be determined | Data to be determined |

Mandatory Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by analytical quantification.

References

In-Depth Technical Guide: (1R,2S)-2-Aminocyclopentanol Hydrochloride

CAS Number: 137254-03-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2S)-2-Aminocyclopentanol hydrochloride, a chiral aminocyclopentanol derivative. This document details its chemical identity, physicochemical properties, synthesis, and significant applications in pharmaceutical research, particularly as a chiral building block for biologically active molecules.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 137254-03-6, is the hydrochloride salt of the cis-isomer of 2-aminocyclopentanol. The stereochemistry of this compound, with defined configurations at the 1 and 2 positions of the cyclopentane ring, is crucial for its application in asymmetric synthesis.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 137.61 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | White to light brown solid/powder | --INVALID-LINK--[2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| SMILES | N--INVALID-LINK--[C@@H]1O.Cl | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | --INVALID-LINK--[1] |

| logP | 0.2803 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |

| Rotatable Bonds | 0 | --INVALID-LINK--[1] |

Note: Some physicochemical data in the literature is for different stereoisomers. The data presented here is for the (1R,2S)-cis isomer where specified.

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a critical process for its application in pharmaceuticals. A representative synthetic pathway involves a hetero-Diels-Alder reaction, followed by reduction, enzymatic resolution, and deprotection.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation

This protocol is a representative procedure for the final step in the synthesis of this compound, based on general methods for Boc deprotection.[3][4]

Materials:

-

N-Boc-(1R,2S)-2-aminocyclopentanol

-

Anhydrous Isopropanol

-

Acetyl chloride (or anhydrous HCl gas)

-

Nitrogen gas supply

-

Reaction flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of HCl in Isopropanol: In a flame-dried reaction flask under a nitrogen atmosphere, add anhydrous isopropanol. Cool the flask to 0-5 °C using an ice bath. Slowly add acetyl chloride dropwise to the stirred isopropanol. Caution: This reaction is exothermic and generates HCl gas in situ. Alternatively, bubble anhydrous HCl gas through the cooled isopropanol until saturation.

-

Deprotection: Dissolve N-Boc-(1R,2S)-2-aminocyclopentanol in a minimal amount of anhydrous isopropanol. Add this solution dropwise to the freshly prepared HCl/isopropanol solution at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the hydrochloride salt.

-

Purification: Collect the solid product by filtration. Wash the filter cake with cold isopropanol or another suitable solvent in which the product has low solubility (e.g., diethyl ether) to remove any impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Applications in Drug Development and Biological Activity

This compound and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical agents. The stereochemistry of these compounds is often critical for their biological activity.

Enzyme Inhibition

Aminocyclopentanol derivatives have demonstrated potential as inhibitors of various enzymes, including glycosidases and aldo-keto reductases (AKRs).[5]

-

Glycosidase Inhibition: Due to their structural similarity to sugars, aminocyclopentanol derivatives can act as mimics of natural substrates for glycosidase enzymes.[6] This allows them to bind to the active site and inhibit enzyme activity, a mechanism with therapeutic potential in diabetes and viral infections.[5]

-

Aldo-Keto Reductase (AKR) Inhibition: Certain aminocyclopentanol derivatives have been identified as inhibitors of AKR enzymes, such as AKR1C1 and AKR1C3.[5] These enzymes play a role in the biosynthesis of steroid hormones, and their inhibition is a target for the treatment of hormone-dependent cancers.[5]

Antiviral Activity

Derivatives of aminocyclopentanol are being investigated as antiviral agents. One notable application is in the development of inhibitors for viral neuraminidase, an enzyme crucial for the release of new virus particles from infected cells, particularly in influenza viruses.[5]

While not the exact (1R,2S) isomer, the related compound (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[6][7] This highlights the importance of the aminocyclopentanol scaffold in developing potent antiviral therapies. Bictegravir functions by inhibiting HIV integrase, an enzyme essential for the replication of the virus.

Caption: A logical diagram of the potential antiviral mechanism of aminocyclopentanol derivatives.

Experimental Protocol: In Vitro Neuraminidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against neuraminidase.

Materials:

-

Neuraminidase enzyme (from a relevant viral or bacterial source)

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid)

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Test compound (this compound derivative)

-

Positive control inhibitor (e.g., Oseltamivir)

-

96-well microplate

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the neuraminidase enzyme. Include wells for a negative control (no inhibitor) and a positive control.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer like glycine-carbonate).

-

Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. Its unique stereochemistry and versatile reactivity make it a valuable tool in the pursuit of novel therapeutics.

References

- 1. Synthesis and Evaluation of Aminocyclopentitol Inhibitors of β-Glucosidases | Semantic Scholar [semanticscholar.org]

- 2. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6 [m.chemicalbook.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (1R,3S)-3-Aminocyclopentanol|Chiral Cyclopentane Building Block [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Architect of Chirality: An In-depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is a critical determinant of molecular function, particularly within the pharmaceutical industry where the chirality of a drug can dictate its efficacy and safety.[1] Among the robust strategies for achieving stereocontrol, the use of chiral auxiliaries remains a cornerstone, offering a reliable and predictable method for the asymmetric synthesis of complex molecules.[2][3] This guide provides a comprehensive technical overview of the core principles, key classes, and practical applications of chiral auxiliaries, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in the art of stereoselective synthesis.

Core Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental concept of this strategy involves the temporary covalent attachment of an enantiomerically pure molecule—the chiral auxiliary—to a prochiral substrate.[2] This creates a chiral molecular environment that directs the stereochemical outcome of a subsequent bond-forming reaction, resulting in the formation of a new stereocenter with a high degree of diastereoselectivity.[2][4] The three-stage process, a hallmark of this methodology, is as follows:

-

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

-

Diastereoselective Reaction: The key bond-forming reaction occurs, with the auxiliary guiding the stereochemistry.

-

Cleavage: The auxiliary is removed from the product, ideally without racemization of the newly formed stereocenter, and can often be recovered for reuse.[5][6]

A successful chiral auxiliary should be readily available in high enantiomeric purity, easy to attach and remove under mild conditions, and capable of inducing high levels of stereocontrol.[4]

Key Classes of Chiral Auxiliaries: A Comparative Overview

Several classes of chiral auxiliaries have been developed, each with its own set of advantages and applications. The most prominent among these include Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams.

Evans' Oxazolidinones

Introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries have become a powerful tool for stereocontrolled carbon-carbon bond formation, particularly in enolate alkylations and aldol reactions.[5][7] These auxiliaries are typically derived from readily available amino acids.[7] The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring directs the approach of electrophiles.[5]

Myers' Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides an efficient method for the asymmetric alkylation of enolates to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols.[8][9] Both enantiomers of pseudoephedrine are commercially available.[5] The stereochemical outcome is directed by the methyl group of the pseudoephedrine, leading to products that are syn to the methyl group and anti to the hydroxyl group.[5] A key advantage is the often crystalline nature of the amide intermediates, facilitating purification by recrystallization.[8]

Oppolzer's Camphorsultams

Camphorsultams, also known as Oppolzer's sultams, are derived from camphor and are highly effective chiral auxiliaries for a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[5][10] The rigid bicyclic structure of the camphor backbone provides a well-defined chiral environment, leading to high levels of stereoselectivity.[]

Quantitative Data on Performance

The efficacy of a chiral auxiliary is quantitatively assessed by the diastereomeric excess (de%) or enantiomeric excess (ee%) of the product, along with the chemical yield of the reaction. The following tables summarize representative data for key reactions using these auxiliaries.

| Auxiliary | Substrate | Electrophile | Product | de% | Yield% | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl imide | Benzyl bromide | Alkylated imide | >98 | 85 | [4] |

| (4S)-4-isopropyl-2-oxazolidinone | Propionyl imide | Iodomethane | Alkylated imide | 99 | 95 | [7] |

| (+)-Pseudoephedrine | Propionamide | Iodomethane | Alkylated amide | >98 | 90 | [12] |

| (1S,2S)-Pseudoephenamine | Propionamide | Iodomethane | Alkylated amide | >99 | 92 | [8] |

| (2R)-Oppolzer's Sultam | N-propionylsultam | Allyl iodide | Alkylated sultam | >98 | 91 | [10] |

| (2S)-Oppolzer's Sultam | N-crotonylsultam | Cyclopentadiene (Diels-Alder) | Cycloadduct | 99 | 85 | [10] |

Table 1: Asymmetric Alkylation and Diels-Alder Reactions

| Auxiliary | Enolate Source | Aldehyde | Product | de% | Yield% | Reference |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl imide | Isobutyraldehyde | syn-Aldol adduct | 99 | 80-90 | [5] |

| (4S)-4-isopropyl-2-oxazolidinone | Propionyl imide | Benzaldehyde | syn-Aldol adduct | >99 | 85 | [7] |

| (2R)-Oppolzer's Sultam | N-acetylsultam | Benzaldehyde | Aldol adduct | >98 | 95 | [13] |

Table 2: Asymmetric Aldol Reactions

Detailed Experimental Protocols

Evans' Asymmetric Alkylation

1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq.) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent.

2. Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 1-2 hours before being allowed to warm to 0 °C over 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate.

3. Cleavage of the Chiral Auxiliary: The purified N-alkylated oxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (2.0 eq.) and hydrogen peroxide (H₂O₂) (4.0 eq.) are added at 0 °C.[14] The mixture is stirred for 2-4 hours, and the reaction is then quenched by the addition of aqueous sodium sulfite.[15] The chiral auxiliary can be recovered by extraction.

Myers' Asymmetric Alkylation

1. Amide Formation: (+)-Pseudoephedrine (1.0 eq.) is reacted with the desired carboxylic acid anhydride or acyl chloride to form the corresponding amide.[5]

2. Diastereoselective Alkylation: A suspension of anhydrous lithium chloride (6.0-7.0 eq.) in THF is prepared. Diisopropylamine (2.25 eq.) is added, and the mixture is cooled to -78 °C. n-Butyllithium (2.1 eq.) is added to form LDA. A solution of the pseudoephedrine propionamide (1.0 eq.) in THF is added to the LDA/LiCl slurry at -78 °C.[2] After enolization, the alkylating agent (e.g., methyl iodide) is added, and the reaction is allowed to warm to room temperature and stirred for several hours.[2]

3. Cleavage of the Chiral Auxiliary: The amide bond is cleaved by reaction with an appropriate nucleophile to release the desired carboxylic acid, alcohol, or ketone.[5]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows in chiral auxiliary-mediated synthesis.

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Caption: Experimental workflow for Evans' asymmetric alkylation.

Caption: Logic of stereocontrol via chelated transition states.

Conclusion and Future Outlook

Chiral auxiliaries represent a mature and highly reliable technology for asymmetric synthesis. Their predictability, operational simplicity, and the high levels of stereoselectivity they afford make them indispensable tools in both academic research and industrial drug development.[3][6] While the field of asymmetric catalysis continues to evolve with more efficient and atom-economical methods, auxiliary-based approaches remain crucial, especially in the early stages of discovery and for the synthesis of complex molecular architectures where catalytic methods may be less effective. Future developments in this area may focus on the design of novel auxiliaries that are more readily cleaved under even milder conditions and can be recycled with greater efficiency, further enhancing the sustainability of this powerful synthetic strategy.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. york.ac.uk [york.ac.uk]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

- 12. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 13. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.williams.edu [chemistry.williams.edu]

The Core of Discovery: An In-depth Technical Guide to Aminocyclopentanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclopentanol derivatives have emerged as a versatile and potent class of molecules in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. Their unique structural framework, characterized by a cyclopentane ring bearing both amino and hydroxyl functional groups, provides a rigid scaffold amenable to diverse chemical modifications. This structural rigidity and the stereochemical arrangement of the functional groups are crucial for their biological activity, allowing for specific and high-affinity interactions with various biological targets.[1] This technical guide provides a comprehensive overview of the discovery, development, and core mechanisms of action of aminocyclopentanol derivatives, with a focus on their applications as anticancer, antiviral, and enzyme-inhibiting agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.

Anticancer Activity: Targeting Hormonal and Proliferative Pathways

A significant area of investigation for aminocyclopentanol derivatives is their potential as anticancer agents, particularly in hormone-dependent cancers.[2] The mechanism of action for many of these derivatives centers on the inhibition of key enzymes involved in steroid biosynthesis and the induction of apoptosis.

Inhibition of Aldo-Keto Reductase (AKR) Family Enzymes

Certain aminocyclopentanol derivatives are potent inhibitors of aldo-keto reductase (AKR) enzymes, specifically AKR1C1 and AKR1C3.[2] These enzymes play a critical role in the biosynthesis of androgens and estrogens, which are key drivers in the proliferation of hormone-dependent cancers such as prostate and breast cancer.[2] By inhibiting AKR1C1 and AKR1C3, these derivatives can disrupt hormonal signaling pathways, thereby impeding tumor growth.[2]

The general mechanism involves the aminocyclopentanol derivative binding to the active site of the AKR enzyme, preventing the binding of the natural substrate and the cofactor NADPH. This inhibition leads to a reduction in the production of active steroid hormones, thus suppressing the growth of hormone-dependent cancer cells.

References

An In-depth Technical Guide to the Stereochemistry of (1R,2S)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol that serves as a crucial building block in the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its specific stereochemistry, with the amino and hydroxyl groups in a cis configuration on the cyclopentane ring, makes it a valuable tool for introducing chirality and constructing specific three-dimensional molecular architectures. This technical guide provides a comprehensive overview of its stereochemical properties, synthesis, and applications.

Stereochemistry and Physicochemical Properties

The defining feature of this compound is its distinct stereochemistry. The "(1R,2S)" designation according to the Cahn-Ingold-Prelog priority rules specifies the absolute configuration at the two chiral centers. The cis relationship between the amino and hydroxyl groups is a key structural element that influences its reactivity and its role as a chiral auxiliary.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it easier to handle and utilize in various reaction conditions.

Table 1: Physicochemical and Stereochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonym | Cis-(1R,2S)-2-Amino-Cyclopentanol Hydrochloride | [1] |

| CAS Number | 137254-03-6 | [1] |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to light brown solid | [2] |

| Purity | ≥97% | [1] |

| Storage | Room temperature, under inert atmosphere | [1] |

Synthesis of (1R,2S)-2-Aminocyclopentanol

This synthetic route often starts from commercially available materials and employs key steps such as enzymatic reactions or asymmetric catalysis to establish the desired stereocenters.

Representative Synthetic Pathway

A common precursor for the synthesis of chiral aminocyclopentanols is ethyl 2-oxocyclopentanecarboxylate.[3] The synthesis of the enantiomeric (1S,2R)-2-aminocyclopentan-1-ol has been achieved through a multi-step process that can be conceptually reversed or modified for the (1R,2S) isomer.

Experimental Protocol Outline (based on the synthesis of the enantiomer):

-

Enantioselective Reduction: The synthesis can be initiated with an asymmetric reduction of a β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate, using methods like baker's yeast reduction to stereoselectively form a hydroxy ester.[3]

-

Ester Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using aqueous sodium hydroxide), to yield the corresponding carboxylic acid.[3]

-

Curtius Rearrangement: The carboxylic acid can then undergo a Curtius rearrangement. This reaction converts the carboxylic acid into an isocyanate via an acyl azide intermediate, which is then hydrolyzed to the amine. This step is crucial for introducing the amino group with retention of configuration.[3]

-

Formation of the Hydrochloride Salt: The final free base, (1R,2S)-2-aminocyclopentanol, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol or ether. This allows for easier purification and handling of the final product.

Caption: General synthetic workflow for (1R,2S)-2-Aminocyclopentanol HCl.

Applications in Asymmetric Synthesis

(1R,2S)-2-Aminocyclopentanol and its enantiomer are highly effective chiral auxiliaries.[3] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed and often recovered for reuse.

The cis-aminocyclopentanol framework is particularly useful as it can form a rigid, chelated intermediate that effectively shields one face of the molecule, directing the approach of reagents to the opposite face. This leads to high diastereoselectivity in reactions such as alkylations and aldol additions.[3]

Table 2: Applications of cis-2-Aminocyclopentanol Derivatives in Asymmetric Reactions

| Reaction Type | Role of Aminocyclopentanol Derivative | Achieved Stereoselectivity | Reference |

| Asymmetric Alkylation | Forms a chiral oxazolidinone auxiliary | High diastereoselectivity (>99%) | [3] |

| Asymmetric Aldol Reaction | Forms a chiral oxazolidinone auxiliary | High diastereoselectivity (>99%) | [3] |

| Synthesis of Nucleoside Analogues | Chiral scaffold for the sugar moiety mimic | Leads to potent antiviral compounds | [4][5] |

Caption: Logical workflow of using (1R,2S)-2-aminocyclopentanol as a chiral auxiliary.

Biological Significance and Drug Development

While this compound itself is not typically a therapeutic agent, its importance lies in its role as a key intermediate in the synthesis of biologically active molecules, particularly antiviral nucleoside analogues.[4][5][6] In these applications, the cyclopentanol ring serves as a carbocyclic mimic of the ribose sugar found in natural nucleosides. The precise stereochemistry of the amino and hydroxyl groups is critical for the correct three-dimensional orientation of the nucleobase mimic, which in turn governs its interaction with viral enzymes such as polymerases or reverse transcriptases.

The development of novel nucleoside analogues is a cornerstone of antiviral drug discovery, with applications in treating a wide range of viral infections.[6] The use of chiral building blocks like this compound allows for the synthesis of enantiomerically pure drug candidates, which is often essential for maximizing therapeutic efficacy and minimizing off-target side effects.

Caption: Role of drugs derived from (1R,2S)-2-aminocyclopentanol in viral inhibition.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis. Its defined stereochemistry provides an effective means of controlling the three-dimensional structure of target molecules. Its primary application as a chiral auxiliary in asymmetric reactions and as a key fragment in the synthesis of antiviral nucleoside analogues underscores its importance in modern drug discovery and development. For researchers in these fields, a thorough understanding of its properties and synthetic accessibility is essential for the successful design and execution of complex synthetic strategies.

References

- 1. chemscene.com [chemscene.com]

- 2. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6 [m.chemicalbook.com]

- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing (1R,2S)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (1R,2S)-2-aminocyclopentanol hydrochloride as a versatile chiral precursor for asymmetric synthesis. The primary application highlighted is its conversion to a chiral oxazolidinone auxiliary, which is subsequently employed in highly diastereoselective alkylation and aldol reactions. This methodology offers a robust route to enantiomerically enriched carboxylic acids and their derivatives, which are valuable building blocks in pharmaceutical and fine chemical synthesis.

Overview of Application in Asymmetric Synthesis

(1R,2S)-2-Aminocyclopentanol is a valuable chiral building block.[1][2] Its hydrochloride salt is a stable, crystalline solid, making it convenient for storage and handling. The key to its application in asymmetric synthesis lies in its transformation into a rigid chiral auxiliary, most notably a cyclopentano-fused oxazolidinone. This auxiliary, when attached to a prochiral substrate, effectively directs the approach of incoming reagents, leading to a high degree of stereocontrol in the formation of new stereocenters.